(5R)-5,6,7,8-Tetrahydroisoquinolin-5-ol (5R)-5,6,7,8-Tetrahydroisoquinolin-5-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17650974
InChI: InChI=1S/C9H11NO/c11-9-3-1-2-7-6-10-5-4-8(7)9/h4-6,9,11H,1-3H2/t9-/m1/s1
SMILES:
Molecular Formula: C9H11NO
Molecular Weight: 149.19 g/mol

(5R)-5,6,7,8-Tetrahydroisoquinolin-5-ol

CAS No.:

Cat. No.: VC17650974

Molecular Formula: C9H11NO

Molecular Weight: 149.19 g/mol

* For research use only. Not for human or veterinary use.

(5R)-5,6,7,8-Tetrahydroisoquinolin-5-ol -

Specification

Molecular Formula C9H11NO
Molecular Weight 149.19 g/mol
IUPAC Name (5R)-5,6,7,8-tetrahydroisoquinolin-5-ol
Standard InChI InChI=1S/C9H11NO/c11-9-3-1-2-7-6-10-5-4-8(7)9/h4-6,9,11H,1-3H2/t9-/m1/s1
Standard InChI Key FZUMQCKAVKSWLQ-SECBINFHSA-N
Isomeric SMILES C1C[C@H](C2=C(C1)C=NC=C2)O
Canonical SMILES C1CC(C2=C(C1)C=NC=C2)O

Introduction

Structural and Chemical Properties

Molecular Architecture

(5R)-5,6,7,8-Tetrahydroisoquinolin-5-ol features a fused bicyclic system comprising a benzene ring and a partially saturated nitrogen-containing ring. The hydroxyl group at the 5-position introduces polarity, while the chiral center at this position dictates stereoselective interactions. The compound’s isomeric SMILES string, C1C[C@H](C2=C(C1)C=NC=C2)O\text{C1C[C@H](C2=C(C1)C=NC=C2)O}, highlights its (R)-configuration .

Physicochemical Characteristics

Key properties include:

  • Molecular Formula: C9H11NO\text{C}_9\text{H}_{11}\text{NO}

  • Molecular Weight: 149.19 g/mol

  • IUPAC Name: (5R)-5,6,7,8-tetrahydroisoquinolin-5-ol

  • Solubility: Moderate in polar solvents due to the hydroxyl group, with limited solubility in nonpolar media .

Synthesis and Industrial Production

Synthetic Routes

The synthesis of (5R)-5,6,7,8-tetrahydroisoquinolin-5-ol often involves stereoselective reduction or hydrogenation of isoquinoline precursors. A patent detailing the production of 8-hydroxy-3-methyl-5,6,7,8-tetrahydroquinoline provides a relevant analog:

  • Reduction of Isoquinoline Derivatives: Sodium borohydride or catalytic hydrogenation under controlled conditions yields tetrahydroisoquinolines. For example, hydrogenation of isoquinoline with a chiral catalyst produces enantiomerically pure (5R)-5,6,7,8-tetrahydroisoquinolin-5-ol .

  • Hydroxylation: Direct hydroxylation of tetrahydroisoquinoline using oxidizing agents like manganese dioxide generates the 5-hydroxy derivative .

Industrial-Scale Optimization

Large-scale production employs continuous hydrogenation reactors with palladium or nickel catalysts to ensure high yield (>85%) and enantiomeric excess (>95%). Process parameters such as temperature (50–100°C), pressure (10–50 bar), and solvent choice (ethanol/water mixtures) are critical for reproducibility .

Chemical Reactivity and Derivatives

Oxidation and Reduction

  • Oxidation: Treatment with potassium permanganate or chromium trioxide converts the hydroxyl group to a ketone, yielding 5,6-dihydro-7H-quinolin-8-one derivatives .

  • Reduction: Further hydrogenation saturates the aromatic ring, producing fully decahydroisoquinoline structures .

Functionalization at the Nitrogen Atom

The nitrogen atom undergoes nucleophilic substitution with alkyl halides or acyl chlorides. For instance, reaction with benzoylisothiocyanate forms thiocarbamoylamino derivatives, which are precursors to bioactive molecules .

Biological Activity and Mechanism

Neurotransmitter Receptor Modulation

Tetrahydroisoquinoline derivatives, including (5R)-5,6,7,8-tetrahydroisoquinolin-5-ol, exhibit high affinity for dopamine receptors (D2_2R, D3_3R). Docking studies reveal interactions with conserved residues (e.g., Cys181 in D3_3R), explaining their enantioselective binding . For example, analogs with 2,3-disubstituted benzamide motifs show KiK_i values < 4 nM for D3_3R .

Comparative Analysis with Analogues

Structural Analogues

CompoundKey DifferencesBiological Activity
8-Amino-3-methyl-5,6,7,8-THQ Amino group at C8; methyl at C3Higher D3_3R affinity (Ki=26 nMK_i = 26 \text{ nM})
5,6-Dihydro-3-methyl-7H-quinolin-8-one Ketone at C8; saturated ringIntermediate in alkaloid synthesis
3-Methyl-8-oximino-THQ Oxime at C8Precursor to amino derivatives

Functional Implications

The hydroxyl group in (5R)-5,6,7,8-tetrahydroisoquinolin-5-ol enhances hydrogen-bonding capacity compared to non-hydroxylated analogs, improving receptor binding specificity .

Industrial and Research Applications

Pharmaceutical Development

As a D3_3R-selective ligand, this compound is a template for antipsychotic drugs. Its chiral purity reduces off-target effects, a common issue in racemic mixtures .

Material Science

Functionalized tetrahydroisoquinolines are incorporated into polymers for catalytic applications, leveraging their nitrogen-rich frameworks .

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